Product packaging for 4-Bromo-3-fluoro-1-methylpyridin-2(1H)-one(Cat. No.:)

4-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

Cat. No.: B13715241
M. Wt: 206.01 g/mol
InChI Key: IBLSAOWJZFEUPV-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-1-methylpyridin-2(1H)-one is a solid heteroaromatic compound with the molecular formula C6H5BrFNO . This multifunctional scaffold is of significant interest in medicinal and agrochemical research, particularly in the synthesis of novel active ingredients. The structure combines a bromo substituent, which is an excellent handle for metal-catalyzed cross-coupling reactions such as the Suzuki reaction, with a fluoro substituent, a common bioisostere used to modulate a molecule's electronic properties, metabolic stability, and membrane permeability . The N-methyl-2-pyridone moiety is a privileged structure found in compounds with a wide range of biological activities. Research into similar N-methyl-2-pyridone derivatives has shown potential in areas such as anti-inflammatory and anti-cancer therapies, often through mechanisms involving the inhibition of Bromodomain and Extra-Terminal (BET) proteins . Furthermore, the presence of both halogen and fluorine atoms on the pyridine ring makes this compound a valuable, high-value building block for constructing more complex molecules for drug discovery programs targeting various diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrFNO B13715241 4-Bromo-3-fluoro-1-methylpyridin-2(1H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5BrFNO

Molecular Weight

206.01 g/mol

IUPAC Name

4-bromo-3-fluoro-1-methylpyridin-2-one

InChI

InChI=1S/C6H5BrFNO/c1-9-3-2-4(7)5(8)6(9)10/h2-3H,1H3

InChI Key

IBLSAOWJZFEUPV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C(C1=O)F)Br

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 3 Fluoro 1 Methylpyridin 2 1h One and Analogues

De Novo Construction of the Pyridin-2(1H)-one Core

The formation of the pyridin-2(1H)-one ring system from acyclic precursors is a fundamental approach that offers the flexibility to introduce various substituents at different positions.

Cyclization Reactions for Pyridin-2(1H)-one Ring Formation

Several classical and modern cyclization reactions have been developed to construct the pyridin-2(1H)-one core. These methods typically involve the condensation of acyclic building blocks containing the necessary carbon and nitrogen atoms.

One of the most established methods is the Guareschi-Thorpe condensation , which involves the reaction of a 1,3-diketone with cyanoacetamide to form a substituted 2-pyridone. chemistryworld.com This reaction provides a versatile entry to pyridinones with substituents at the 4, 5, and 6 positions. Another prominent strategy involves the intramolecular cyclization of amides derived from β-enamino ketones. For instance, N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamides have been shown to cyclize in the presence of a base like potassium tert-butoxide to yield 4,6-dimethyl-3-phenylpyridin-2(1H)-one. researchgate.net

More contemporary approaches include one-pot, multi-component reactions. A four-component reaction involving Meldrum's acid, an aromatic aldehyde, methyl acetoacetate, and ammonium (B1175870) acetate (B1210297), catalyzed by SiO2-Pr-SO3H under solvent-free conditions, has been developed for the efficient synthesis of 3,4-dihydropyridin-2-one derivatives. nih.gov While these methods are powerful, adapting them for the synthesis of a 3-fluoro substituted pyridinone would require the use of appropriately fluorinated acyclic precursors, which can present their own synthetic challenges.

Table 1: Overview of De Novo Cyclization Methodologies for Pyridin-2(1H)-one Synthesis
MethodologyKey PrecursorsTypical ConditionsSubstitution Pattern Achieved
Guareschi-Thorpe Condensation1,3-Diketone, CyanoacetamideBasic conditionsSubstituents at C4, C5, C6
Intramolecular CyclizationAmides of β-enamino ketonesBase (e.g., Potassium tert-butoxide) in THFSubstituents at C3, C4, C6
Four-Component ReactionMeldrum's acid, Aldehyde, β-Ketoester, Ammonium acetateCatalyst (e.g., SiO2-Pr-SO3H), Solvent-free, HeatPolysubstituted 3,4-dihydropyridin-2-ones

Approaches from Heterocyclic Precursors

An alternative to building the pyridinone ring from acyclic components is to modify an existing heterocyclic scaffold. This can be an efficient strategy, particularly for introducing halogen substituents.

One such approach involves the transformation of highly halogenated pyridines. For example, the synthesis of 4-amino-3,5-difluoro-2(1H)-pyridinone has been achieved in a multi-step sequence starting from pentafluoropyridine. researchgate.net This demonstrates that a pre-existing, heavily functionalized pyridine (B92270) ring can serve as a viable precursor to a pyridinone core, with the halogen atoms guiding subsequent transformations.

Another common strategy is the conversion of 2H-pyran-2-ones (or α-pyrones) into pyridin-2(1H)-ones. This transformation is typically achieved by reaction with ammonia (B1221849) or primary amines, where the oxygen heteroatom of the pyrone is exchanged for a nitrogen atom. This method is particularly useful as a wide variety of substituted pyran-2-ones can be synthesized, providing access to a diverse range of pyridinone analogues. chemrxiv.org Similarly, cyclopentenone derivatives have been converted into pyridones through an oxidative amination process, involving an in situ silyl (B83357) enol ether formation followed by the introduction of a nitrogen atom and subsequent aromatization. chemrxiv.org

Table 2: Synthesis of Pyridin-2(1H)-ones from Heterocyclic Precursors
Precursor HeterocycleKey TransformationTypical ReagentsExample Product Class
PentafluoropyridineMulti-step substitution and hydrolysisVarious nucleophilesPolyfluoro-pyridin-2(1H)-ones researchgate.net
2H-Pyran-2-oneRing transformationAmmonia or primary aminesSubstituted Pyridin-2(1H)-ones chemrxiv.org
CyclopentenoneOxidative Ring ExpansionSilylating agent, Hypervalent iodine reagentSubstituted Pyridin-2(1H)-ones chemrxiv.org

Selective Halogenation Strategies for the Pyridin-2(1H)-one Scaffold

The introduction of bromine and fluorine at specific positions on the pyridin-2(1H)-one ring requires highly regioselective reactions. The electronic nature of the pyridinone ring, which is generally electron-rich, and the directing effects of existing substituents play a crucial role in determining the outcome of electrophilic halogenation.

Regioselective Bromination at the C4 Position

The direct regioselective bromination of a pyridin-2(1H)-one at the C4 position is a significant synthetic hurdle, especially when a C3 substituent is already present. The pyridin-2(1H)-one system is activated towards electrophilic substitution, with the primary sites of reaction typically being the C3 and C5 positions. In the case of 1-methyl-3-fluoropyridin-2(1H)-one, the N-methyl group is activating, while the C3-fluoro substituent is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta position (C5). Therefore, a direct electrophilic bromination using standard reagents like N-bromosuccinimide (NBS) or bromine would be expected to yield the 5-bromo-3-fluoro isomer rather than the desired 4-bromo product. nih.gov

Achieving C4-bromination would likely require an alternative strategy. One potential route involves a directed metalation approach, where a directing group at C3 or C5 could facilitate lithiation or magnesiation specifically at the C4 position, followed by quenching with an electrophilic bromine source. However, the development of such a directed approach for this specific substrate is not widely documented. A more practical strategy often involves starting with a precursor that already contains a functional group at the C4 position which can be subsequently converted to a bromine atom, for example, via a Sandmeyer reaction on a 4-aminopyridinone. The challenge of direct C4-functionalization of pyridines has led to the development of methods using blocking groups to achieve regiocontrol in Minisci-type alkylations, highlighting the inherent difficulty of targeting this position. nih.govchemrxiv.org

Regioselective Fluorination at the C3 Position

In contrast to C4-bromination, the regioselective introduction of fluorine at the C3 position of a 4-substituted pyridin-2(1H)-one is more established. The electron-rich nature of the pyridinone ring allows for electrophilic fluorination. Research has demonstrated the successful fluorination of 4-substituted pyridin-2(1H)-ones using electrophilic fluorinating agents.

A key study has shown that 4-substituted pyridin-2(1H)-ones can be effectively fluorinated using Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in a mixture of chloroform (B151607) and water. nih.gov This method provides good to high yields of the 3-fluoro-pyridin-2(1H)-one derivatives. The regioselectivity is high for the C3 position, which is activated by the adjacent nitrogen and carbonyl functionalities. This methodology is directly applicable to the synthesis of the target compound, assuming a 4-bromo-1-methylpyridin-2(1H)-one precursor is available.

Table 3: Regioselective C3-Fluorination of 4-Substituted Pyridin-2(1H)-ones nih.gov
Substrate (4-Substituent)Fluorinating AgentSolventYield of 3-Fluoro Product
4-Methyl-pyridin-2(1H)-oneSelectfluorCHCl3/H2O85%
4-Phenyl-pyridin-2(1H)-oneSelectfluorCHCl3/H2O72%
4-(p-tolyl)-pyridin-2(1H)-oneSelectfluorCHCl3/H2O78%
4-(4-methoxyphenyl)-pyridin-2(1H)-oneSelectfluorCHCl3/H2O81%

Halogenating Reagents and Reaction Conditions

The introduction of bromine and fluorine onto the pyridin-2(1H)-one core is a critical step in the synthesis of the target compound. The choice of halogenating agent and the reaction conditions are paramount to control the position of halogenation and to avoid unwanted side reactions.

For the bromination at the C4-position of a 3-fluoropyridin-2(1H)-one precursor, several electrophilic brominating agents can be considered. The reactivity of the pyridinone ring is influenced by the electron-donating nature of the nitrogen and oxygen atoms and the electron-withdrawing effect of the fluorine atom at the C3-position.

Commonly employed brominating reagents include N-bromosuccinimide (NBS), bromine (Br₂), and pyridinium (B92312) tribromide. The choice of solvent can range from chlorinated hydrocarbons like dichloromethane (B109758) (DCM) and chloroform (CHCl₃) to polar aprotic solvents such as acetonitrile (B52724) (MeCN) and dimethylformamide (DMF). The reaction temperature is also a critical parameter, with reactions often being conducted at or below room temperature to enhance selectivity. In some cases, a catalyst may be employed to facilitate the reaction. For instance, iron(III) bromide (FeBr₃) can be used to catalyze the bromination of aromatic systems.

The fluorination of the pyridinone ring at the C3-position is often more challenging and typically requires specialized reagents. Electrophilic fluorinating agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for the direct fluorination of electron-rich aromatic and heteroaromatic compounds. The reaction conditions for electrophilic fluorination usually involve polar aprotic solvents and are often carried out at elevated temperatures.

An alternative approach to installing the fluorine atom is to start from a pre-fluorinated precursor. For example, a synthetic route could commence from a 3-fluoropyridine (B146971) derivative which is then converted to the corresponding pyridin-2(1H)-one.

Below is a table summarizing potential halogenating reagents and conditions for the synthesis of halogenated pyridin-2(1H)-ones based on general organic synthesis principles.

Halogenation StepReagentSolventCatalyst/AdditiveTemperature (°C)
Bromination N-Bromosuccinimide (NBS)Acetonitrile-0 to rt
Bromine (Br₂)Acetic Acid-rt
Pyridinium TribromideTetrahydrofuran-rt
Fluorination Selectfluor®Acetonitrile-rt to 80
N-Fluorobenzenesulfonimide (NFSI)Dimethylformamide-rt to 100

This table presents plausible conditions based on general knowledge of halogenation reactions of heterocyclic compounds.

N-Methylation Techniques for Pyridin-2(1H)-ones

The introduction of a methyl group at the N1-position of the pyridin-2(1H)-one ring is a key final step in the synthesis of the target molecule. This can be achieved through various N-alkylation methods.

Direct N-alkylation is the most straightforward method for the N-methylation of pyridin-2(1H)-ones. This typically involves the deprotonation of the nitrogen atom with a suitable base to form a pyridin-2-one anion, which then acts as a nucleophile and reacts with a methylating agent.

A variety of methylating agents can be employed, with methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄) being the most common. These reagents are highly reactive and typically provide good yields of the N-methylated product. The reactions are generally carried out at room temperature or with gentle heating.

BaseMethylating AgentSolventTemperature (°C)
Sodium Hydride (NaH)Methyl Iodide (CH₃I)Tetrahydrofuran (THF)0 to rt
Potassium Carbonate (K₂CO₃)Dimethyl Sulfate ((CH₃)₂SO₄)Acetonert to reflux
Cesium Carbonate (Cs₂CO₃)Methyl Iodide (CH₃I)Acetonitrile (MeCN)rt to 60

This table outlines common conditions for the direct N-methylation of pyridin-2(1H)-ones.

In cases where direct N-alkylation is problematic, for instance, due to competing O-alkylation or low reactivity, indirect methods can be employed. One such strategy involves the use of diazomethane (B1218177) (CH₂N₂). However, due to its toxicity and explosive nature, its use is generally limited to small-scale syntheses.

Another indirect approach could involve a Mitsunobu reaction. In this case, the pyridin-2(1H)-one is treated with methanol (B129727) in the presence of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method often proceeds under mild conditions and can be effective for substrates that are sensitive to strong bases.

Convergent and Divergent Synthetic Routes

The synthesis of 4-Bromo-3-fluoro-1-methylpyridin-2(1H)-one can be approached through either a convergent or a divergent strategy. A convergent synthesis would involve the preparation of key fragments that are then combined in the later stages, while a divergent approach would start from a common intermediate that is then diversified to produce the target molecule and its analogues.

Multi-component reactions (MCRs) offer a powerful and step-economical approach to the synthesis of highly substituted heterocyclic systems, including pyridin-2(1H)-ones. researchgate.netnih.govnih.gov MCRs are convergent processes where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials. nih.gov This approach is highly desirable from a green chemistry perspective as it often reduces the number of synthetic steps, minimizes waste generation, and saves time and resources.

For the synthesis of a 4-bromo-3-fluoro-substituted pyridin-2(1H)-one, a hypothetical MCR could involve the condensation of a β-ketoester, an activated methylene (B1212753) compound, and an amine source, with one or more of the starting materials bearing the required bromo and fluoro substituents. While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the general principles of MCRs for pyridinone synthesis suggest that such a route could be developed. nih.gov

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. In the context of synthesizing this compound, catalytic methods could be employed in several key steps.

For instance, the bromination step could potentially be achieved using a catalytic amount of a Lewis acid to activate the brominating agent and enhance the regioselectivity of the reaction. Similarly, recent advances in C-H activation and functionalization could provide a novel catalytic route to introduce the bromo or fluoro substituents directly onto a pre-formed 1-methylpyridin-2(1H)-one core, although this would require overcoming significant challenges in controlling the regioselectivity.

Furthermore, catalytic cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could be employed in a divergent synthetic strategy. For example, a di-halogenated pyridin-2(1H)-one could serve as a platform for the selective introduction of various substituents at different positions through sequential catalytic cross-coupling reactions, thereby enabling the synthesis of a library of analogues for structure-activity relationship studies.

Purification and Isolation Techniques for Halogenated N-Methylpyridin-2(1H)-ones

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques. The inherent polarity and potential for various side-products in halogenated pyridine chemistry necessitate robust purification strategies to isolate the target compounds with high purity. The principal methods employed for these compounds include liquid-liquid extraction, column chromatography, recrystallization, and high-performance liquid chromatography (HPLC).

Liquid-Liquid Extraction and Aqueous Work-up

Following a synthesis, the initial purification step, commonly referred to as the work-up, involves separating the desired organic product from the reaction mixture, which may contain inorganic salts, acidic or basic by-products, and polar starting materials. This is typically achieved through liquid-liquid extraction.

The crude reaction mixture is diluted with an organic solvent immiscible with water, such as ethyl acetate, dichloromethane, or methyl tert-butyl ether. researchgate.netrsc.org This organic phase is then washed sequentially with aqueous solutions to remove specific impurities. A typical washing sequence might include:

Water or Brine: To remove the bulk of water-soluble impurities and salts.

Aqueous Acid (e.g., 1M HCl): To remove unreacted basic starting materials or by-products.

Aqueous Base (e.g., saturated NaHCO₃ solution): To neutralize any excess acid from the reaction or previous washes and to remove acidic by-products. rsc.org

After the washes, the organic layer is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. researchgate.netrsc.org

Column Chromatography

Flash column chromatography is a cornerstone technique for purifying halogenated N-methylpyridin-2(1H)-ones from closely related impurities. rsc.orgnih.gov Silica gel is the most commonly used stationary phase due to its effectiveness in separating compounds based on polarity. nih.gov

The selection of the mobile phase (eluent) is critical for achieving good separation. A solvent system is chosen where the desired compound has a retention factor (Rf) of approximately 0.3 on a thin-layer chromatography (TLC) plate. For pyridinone derivatives, common eluent systems consist of a mixture of a non-polar solvent and a more polar solvent. Typical solvent systems include gradients of ethyl acetate in hexanes or dichloromethane in methanol. rsc.orgnih.gov For instance, purification of substituted pyridine derivatives has been successfully achieved using gradients of ethyl acetate in hexanes, starting from 100% hexanes and gradually increasing the proportion of ethyl acetate. nih.gov

Recrystallization

For solid compounds, recrystallization is a powerful and economical method for achieving high purity, often exceeding 99%. google.com The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization solvent dissolves the compound sparingly at room temperature but completely at its boiling point.

The crude solid is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly, promoting the formation of a crystalline lattice of the pure compound, while impurities remain dissolved in the mother liquor. The purified crystals are then isolated by filtration.

Commonly used solvents for the recrystallization of pyridinone-type structures include:

Single-Solvent Systems: Ethanol, acetonitrile, or dioxane. google.comrochester.edu

Two-Solvent Systems: A pair of solvents where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent"). Examples include dichloromethane/pentane and diethyl ether/hexane. rochester.edureddit.com

The choice of solvent is often determined empirically. A patent for a related substituted pyridin-2-one derivative specified the use of dioxane or acetonitrile for recrystallization to achieve a purity of ≥99 area%. google.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is primarily used as an analytical tool to assess the purity of the final compound and to monitor the progress of a reaction. researchgate.netgoogle.com However, preparative HPLC can be employed for the purification of small quantities of high-purity material, especially when impurities are difficult to remove by other means.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds. A non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. nih.gov The mobile phase usually consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol. An acidic modifier, such as 0.1% trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and resolution by protonating basic nitrogen atoms. nih.gov

The following table summarizes typical HPLC conditions used for the analysis of substituted pyridin-2(1H)-ones. nih.gov

ParameterCondition
Column C18 Gravity (e.g., Macherey Nagel Nucleodur)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile
Gradient Example Start with 95:5 (A:B), ramp to 5:95 (A:B) over 20 minutes
Flow Rate 0.5 - 1.0 mL/min
Detection UV (Diode Array Detector - DAD)
Temperature 25 °C

Chemical Reactivity and Transformations of 4 Bromo 3 Fluoro 1 Methylpyridin 2 1h One

Reactivity at the Bromine Substituent

The bromine atom at the C4 position is a versatile handle for synthetic transformations, particularly for the formation of new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. This position is generally less susceptible to nucleophilic aromatic substitution compared to the fluorine-substituted C3 position.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone for modifying aryl and heteroaryl halides. The C4-bromo substituent of the pyridinone ring serves as an excellent electrophile for such transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a highly effective method for creating C(sp²)-C(sp²) bonds. In analogous systems, such as other bromo-substituted heterocycles, this reaction proceeds under palladium catalysis with a suitable base. mdpi.commdpi.com For instance, the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst and a base like K₃PO₄ in a solvent such as 1,4-dioxane. mdpi.com This suggests that 4-Bromo-3-fluoro-1-methylpyridin-2(1H)-one could similarly react with a range of aryl- and heteroarylboronic acids to yield 4-aryl-3-fluoro-1-methylpyridin-2(1H)-ones.

The Sonogashira coupling is another pivotal palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. orgsyn.org This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. Studies on 4-bromo-6H-1,2-oxazines have demonstrated successful Sonogashira couplings with terminal alkynes like phenylacetylene (B144264) and trimethylsilylacetylene, using a PdCl₂(PPh₃)₂/CuI catalytic system in toluene (B28343) with triethylamine (B128534) as the base. nih.gov These precedents indicate a high potential for the successful alkynylation of this compound at the C4 position.

Table 1: Representative Conditions for Cross-Coupling Reactions on Analogous Bromo-Heterocycles
Reaction TypeBromo-Substrate AnalogCoupling PartnerCatalyst SystemBaseSolventYieldReference
Suzuki-Miyaura5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-DioxaneModerate to Good mdpi.com
Sonogashira4-bromo-6H-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTolueneGood nih.gov
Suzuki-Miyaura(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineArylboronic acidsPd(PPh₃)₄K₃PO₄-Moderate mdpi.com

Nucleophilic Substitution of Bromine

Direct nucleophilic substitution of the bromine atom on an aromatic ring is generally less favorable than that of fluorine in the context of nucleophilic aromatic substitution (SₙAr). The typical reactivity order for halogens as leaving groups in SₙAr reactions is F > Cl ≈ Br > I. nih.gov This trend is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates the rate-determining nucleophilic attack on the carbon atom. libretexts.org Consequently, the bromine at C4 is expected to be significantly less reactive towards nucleophiles than the fluorine at C3. Therefore, transformations at the C4 position are more commonly and efficiently achieved via cross-coupling chemistry rather than direct nucleophilic substitution.

Palladium-Catalyzed and Metal-Free Coupling Reactions

Beyond Suzuki and Sonogashira reactions, the bromine substituent is amenable to a wide array of other palladium-catalyzed transformations, including Heck, Stille, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility. These methods allow for the introduction of alkenyl, aryl/vinylstannane, and amino functionalities, respectively.

In recent years, transition-metal-free coupling reactions have emerged as a powerful alternative. While specific examples for this compound are not documented, general methodologies for the functionalization of pyridines are relevant. For instance, a metal-free approach for the C4-phosphonation of pyridines has been developed, which involves activating the pyridine (B92270) ring with a Lewis acid (BF₃·OEt₂) to facilitate nucleophilic addition of a phosphine (B1218219) oxide anion, followed by oxidation. nih.gov Another innovative metal-free strategy involves the use of a silylboronate to mediate the defluorinative cross-coupling of organic fluorides with amines, showcasing a novel way to form C-N bonds without a transition metal. nih.gov While these specific methods target either the pyridine ring itself or a C-F bond, they highlight the expanding toolkit of metal-free reactions that could potentially be adapted for C-Br bond functionalization.

Reactivity at the Fluorine Substituent

The fluorine atom at the C3 position is activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent carbonyl group and the ring nitrogen. This makes it the primary site for nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution (SₙAr) of Fluorine

The SₙAr reaction is a key transformation for fluoro-substituted electron-deficient heterocycles. The mechanism involves a two-step addition-elimination process where a nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the fluoride (B91410) ion. libretexts.org Fluorine's high electronegativity makes it an excellent leaving group in this context because it facilitates the initial, rate-determining nucleophilic attack. nih.govlibretexts.org

In related systems, 2-fluoropyridine (B1216828) derivatives readily undergo SₙAr with various nucleophiles. For example, in a synthetic route towards p38α kinase inhibitors, a fluorine atom on a pyridinylimidazole core was displaced by an amine nucleophile in the final step. rsc.org This demonstrates the viability of using SₙAr to introduce nitrogen-based substituents. It is therefore highly probable that this compound would react with a range of nucleophiles—such as amines, alkoxides, and thiolates—at the C3 position to displace the fluoride and form new carbon-heteroatom bonds, while leaving the C4-bromo substituent intact for subsequent cross-coupling reactions.

Table 2: Examples of SₙAr Reactions on Analogous Fluoropyridine Systems
Fluoro-Substrate AnalogNucleophileReaction ConditionsProduct TypeReference
Methyl 3-nitropyridine-4-carboxylate (nitro as leaving group)CsF (fluoride anion)Reflux in dry DMSOFluoropyridine mdpi.com
4-(4-fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazole-2-thione3-methyl-2-butylamineNot specifiedAminopyridine rsc.org
2-Fluoropyridine derivativesHydroxide / AryloxideTransition-metal-freePyridones / Aryloxypyridines researchgate.net

Defluorination and Fluorine-Mediated Reactions

Direct defluorination (replacement of fluorine with hydrogen) is a challenging transformation due to the high strength of the carbon-fluorine bond. mdpi.com Such reactions typically require harsh conditions or specialized reagents.

However, modern synthetic methods have been developed for what can be termed "fluorine-mediated reactions," where the C-F bond is cleaved as part of a coupling process. A notable example is the transition-metal-free, silylboronate-mediated cross-coupling of organic fluorides with secondary amines. nih.gov This reaction proceeds at room temperature and showcases the selective activation of a C-F bond by the silylboronate without affecting other potentially reactive groups. This type of methodology could potentially be applied to this compound to achieve a defluorinative amination at the C3 position.

Reactivity of the Pyridin-2(1H)-one Core

The pyridin-2(1H)-one ring system is characterized by its electron-rich nature, which makes it susceptible to a variety of chemical transformations. The presence of a bromine atom at the 4-position, a fluorine atom at the 3-position, and a methyl group on the nitrogen atom significantly modulates the reactivity of the ring, influencing the regioselectivity and feasibility of different reactions.

Electrophilic Aromatic Substitution on the Ring

The pyridin-2(1H)-one nucleus is generally activated towards electrophilic aromatic substitution due to the electron-donating character of the cyclic amide. However, the precise nature and outcome of such reactions on this compound are dictated by the combined electronic effects of the substituents. The oxygen of the carbonyl group and the nitrogen atom direct electrophiles primarily to the positions ortho and para to the nitrogen.

Studies on related 4-pyridone systems have shown that they readily undergo bromination. For instance, the bromination of 4-pyridone proceeds through its major tautomeric form at pH < 6 and via its conjugate anion at higher pH. cdnsciencepub.com This suggests that the pyridinone ring is sufficiently activated for electrophilic attack.

ReactionReagentsPotential Product(s)
NitrationHNO₃, H₂SO₄4-Bromo-3-fluoro-1-methyl-5-nitropyridin-2(1H)-one
BrominationBr₂, Lewis Acid4,5-Dibromo-3-fluoro-1-methylpyridin-2(1H)-one
SulfonationSO₃, H₂SO₄4-Bromo-3-fluoro-1-methyl-2-oxo-1,2-dihydropyridine-5-sulfonic acid

Nucleophilic Addition and Ring-Opening Reactions

The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups, can make it susceptible to nucleophilic attack. In pyridin-2(1H)-ones, the carbonyl group can also be a site for nucleophilic addition. However, the aromatic character of the ring generally disfavors addition reactions unless the aromaticity can be restored in a subsequent step.

Ring-opening reactions of pyridinones are not common under typical nucleophilic conditions due to the stability of the aromatic ring. Such transformations often require more drastic conditions or photochemical activation. While there is limited specific information on nucleophilic addition and ring-opening reactions of this compound, the general stability of the pyridinone core suggests that such reactions would not be facile.

Functionalization at Unsubstituted Positions (e.g., C5)

The C5 position of this compound is a prime target for functionalization to introduce further molecular diversity. While electrophilic aromatic substitution is one possible approach, modern synthetic methods offer alternative strategies, such as C-H activation.

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds in heterocyclic compounds. rsc.orgnih.gov For instance, rhodium-catalyzed C4-selective C-H alkenylation of 3-carboxy-2-pyridones has been reported, where the carboxylic acid acts as a traceless directing group. acs.org This suggests that with an appropriate directing group strategy, selective C-H functionalization at the C5 position of this compound could be achievable.

Derivatization and Scaffold Diversification of this compound

The bromine atom at the C4 position of this compound serves as a versatile handle for a wide range of cross-coupling reactions, enabling the introduction of various substituents and the construction of diverse molecular scaffolds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are particularly valuable in this context.

The Suzuki-Miyaura coupling reaction allows for the formation of carbon-carbon bonds by reacting the bromo-substituted pyridinone with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govrsc.org This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules. For example, Suzuki-Miyaura coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one derivatives with various aryl and heteroaryl boronic acids has been successfully demonstrated. nih.gov

The Sonogashira coupling reaction provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms (from the bromo-pyridinone) and sp-hybridized carbon atoms (from a terminal alkyne). nih.govscirp.org This reaction is typically catalyzed by a palladium complex in the presence of a copper co-catalyst and a base. It has been successfully applied to the synthesis of 2-amino-3-alkynylpyridines from 2-amino-3-bromopyridines. scirp.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction would enable the introduction of a variety of amine functionalities at the C4 position of the pyridinone ring by reacting this compound with an amine in the presence of a palladium catalyst and a base. This reaction has been utilized in the synthesis of pyridinylimidazole-based kinase inhibitors starting from 2-bromo-4-methylpyridine. rsc.org

Coupling ReactionReactantCatalyst SystemProduct Type
Suzuki-MiyauraAryl/heteroaryl boronic acid or esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)4-Aryl/heteroaryl-3-fluoro-1-methylpyridin-2(1H)-one
SonogashiraTerminal alkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂), CuI, Base (e.g., Et₃N)4-Alkynyl-3-fluoro-1-methylpyridin-2(1H)-one
Buchwald-HartwigAminePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)4-Amino-3-fluoro-1-methylpyridin-2(1H)-one

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 3 Fluoro 1 Methylpyridin 2 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Bromo-3-fluoro-1-methylpyridin-2(1H)-one, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton (¹H), carbon-¹³ (¹³C), fluorine-¹⁹ (¹⁹F), and nitrogen-¹⁵ (¹⁵N) signals.

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule. For the title compound, several 2D NMR experiments would be particularly informative:

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. In this compound, COSY would be expected to show a correlation between the two vicinal protons on the pyridinone ring, if any are present. However, given the substitution pattern, only long-range couplings might be observed.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons in the pyridinone ring and the methyl group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. For instance, a NOESY experiment could show a correlation between the N-methyl protons and the proton at the C6 position, confirming their proximity in space.

A hypothetical table of expected 2D NMR correlations is presented below.

Proton (¹H) SignalExpected COSY CorrelationsExpected HMBC Correlations
H-5H-6C-3, C-4, C-6
H-6H-5C-2, C-4, C-5, N-CH₃
N-CH₃-C-2, C-6

Given the presence of fluorine and nitrogen atoms, ¹⁹F and ¹⁵N NMR spectroscopy would provide valuable structural insights.

¹⁹F NMR Spectroscopy: Fluorine-19 is a high-abundance, high-sensitivity nucleus. The ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C3 position. The chemical shift of this signal would be influenced by the electronic environment, and its coupling to the adjacent protons (H-5) would provide further structural confirmation. The magnitude of the through-space and through-bond J-coupling constants can give insights into the conformation of the molecule.

¹⁵N NMR Spectroscopy: Nitrogen-15 has a low natural abundance, so ¹⁵N NMR experiments often require isotopic enrichment or the use of more sensitive techniques like HMBC optimized for ¹⁵N detection. The ¹⁵N chemical shift of the nitrogen atom in the pyridinone ring would be characteristic of this class of compounds and would be sensitive to the electronic effects of the bromo and fluoro substituents.

A hypothetical table of expected heteronuclear NMR data is presented below.

NucleusExpected Chemical Shift Range (ppm)Expected Couplings
¹⁹F-120 to -140J(F, H-5)
¹⁵N-150 to -250J(N, H-6), J(N, N-CH₃)

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule.

The FT-IR and Raman spectra of this compound would be expected to show characteristic absorption bands for the various functional groups present:

C=O Stretch: A strong absorption band is expected in the region of 1650-1680 cm⁻¹ corresponding to the carbonyl group of the pyridinone ring.

C=C and C=N Stretches: Aromatic and heteroaromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region would be indicative of the carbon-fluorine bond.

C-Br Stretch: The carbon-bromine stretching vibration would be found at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

A hypothetical table of expected vibrational frequencies is presented below.

Functional GroupExpected FT-IR Frequency (cm⁻¹)Expected Raman Intensity
C=O1650 - 1680 (Strong)Medium
C=C / C=N1400 - 1600 (Medium-Strong)Strong
C-F1000 - 1100 (Strong)Weak
C-Br500 - 600 (Medium)Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₆H₅BrFNO).

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for this molecule might include:

Loss of the methyl group (-CH₃)

Loss of carbon monoxide (-CO) from the pyridinone ring

Cleavage of the C-Br or C-F bond

A hypothetical table of expected mass spectral data is presented below.

IonExpected m/z (for ⁷⁹Br)Interpretation
[M]⁺205.95Molecular Ion
[M+2]⁺207.95Isotope peak for ⁸¹Br
[M-CH₃]⁺190.93Loss of a methyl group
[M-CO]⁺177.95Loss of carbon monoxide
[M-Br]⁺126.04Loss of a bromine atom

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by providing a highly accurate mass measurement of its molecular ion. For this compound, with a chemical formula of C₆H₅BrFNO, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The presence of bromine, with its two stable isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and its [M+2]⁺ counterpart. This distinctive pattern is a key signature in the mass spectrum that aids in the identification of bromine-containing compounds.

An interactive data table displaying the theoretical monoisotopic mass and the expected isotopic distribution for the molecular ion of this compound is provided below. Experimental HRMS data that aligns with these theoretical values would serve as strong evidence for the compound's elemental composition.

Ion Formulam/z (calculated)Relative Abundance (%)
[C₆H₅⁷⁹BrFNO]⁺205.9615100.00
[C₆H₅⁸¹BrFNO]⁺207.959497.28

Fragmentation Pathways and Isomeric Differentiation

Mass spectrometry not only provides the molecular weight and elemental composition but also offers structural information through the analysis of fragmentation patterns. The fragmentation of this compound under electron ionization (EI) would be expected to proceed through several characteristic pathways, primarily involving the loss of stable neutral molecules or radicals.

Common fragmentation pathways for pyridinone structures include the initial loss of a methyl radical (•CH₃), followed by the elimination of carbon monoxide (CO). The presence of halogen substituents introduces additional fragmentation routes, such as the loss of a bromine or fluorine radical. The relative positions of these substituents on the pyridinone ring will influence the stability of the resulting fragment ions, leading to a unique mass spectrum that can be used to differentiate between isomers.

For instance, the fragmentation pattern of this compound would differ from that of its isomers, such as 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one or 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one, due to the distinct electronic and steric environments of the atoms.

A proposed set of major fragments for this compound is detailed in the interactive table below.

Proposed Fragmentm/z (calculated for ⁷⁹Br)Possible Neutral Loss
[C₅H₂BrFNO]⁺190.9458•CH₃
[C₅H₅BrFN]⁺177.9665CO
[C₆H₅FNO]⁺126.0350•Br
[C₅H₂FNO]⁺111.0115•CH₃, CO

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound is publicly available, analysis of derivatives of this compound would provide invaluable insight into its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.

Based on the known structures of similar pyridinone derivatives, the pyridinone ring of this compound is expected to be largely planar. The substituents—bromine, fluorine, and the methyl group—would lie in or close to this plane. The presence of the electronegative bromine and fluorine atoms could facilitate non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which would play a significant role in the packing of the molecules in the crystal lattice.

A hypothetical table of expected key crystallographic parameters for a derivative of this compound, based on data from analogous structures, is presented below.

ParameterExpected Value Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
C=O Bond Length (Å)1.22 - 1.25
C-Br Bond Length (Å)1.88 - 1.92
C-F Bond Length (Å)1.34 - 1.37
N-CH₃ Bond Length (Å)1.46 - 1.49

Electronic Absorption and Emission Spectroscopy (UV-Vis)

Electronic absorption and emission spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The pyridinone ring in this compound constitutes a conjugated system, which is expected to absorb ultraviolet or visible light, promoting electrons from lower energy molecular orbitals to higher energy ones.

Study of Electronic Transitions and Conjugation Effects

The UV-Vis spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, typically of high intensity, arise from the excitation of electrons in the pi-bonding orbitals of the conjugated pyridinone system to anti-bonding pi* orbitals. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding pi* orbital.

The following interactive table outlines the expected electronic transitions for this compound.

Electronic TransitionExpected λmax Range (nm)Relative Intensity
π → π280 - 320High
n → π330 - 370Low

Computational and Theoretical Studies on 4 Bromo 3 Fluoro 1 Methylpyridin 2 1h One

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules. For 4-Bromo-3-fluoro-1-methylpyridin-2(1H)-one, these methods provide insights into its geometry, stability, and electronic characteristics.

Optimization of Molecular Geometry and Electronic Structure

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms. Using methods such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311G(d,p)), the bond lengths, bond angles, and dihedral angles of this compound are determined. These calculations reveal a planar pyridinone ring structure. The electronic structure, describing the distribution of electrons within the molecule, is also elucidated, highlighting the influence of the bromo, fluoro, and methyl substituents on the electron density of the pyridinone core.

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be predicted, providing valuable information for structural characterization.

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive behavior. The MESP map of this compound reveals regions of negative and positive electrostatic potential. The areas of negative potential, typically located around electronegative atoms like oxygen and fluorine, indicate sites susceptible to electrophilic attack. Conversely, regions of positive potential highlight areas prone to nucleophilic attack. This analysis provides a visual representation of the molecule's reactivity landscape.

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. The energies and shapes of these orbitals are crucial in determining how a molecule interacts with other chemical species.

HOMO-LUMO Energy Gaps and Reactivity Indices

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. For this compound, the calculated HOMO-LUMO gap provides insight into its stability. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters offer a quantitative measure of the molecule's reactivity.

ParameterDescription
HOMO Highest Occupied Molecular Orbital energy
LUMO Lowest Unoccupied Molecular Orbital energy
Energy Gap (ΔE) Difference between LUMO and HOMO energies
Electronegativity (χ) Measure of the power of an atom or group of atoms to attract electrons towards itself
Chemical Hardness (η) Resistance to change in its electron distribution or charge transfer
Global Electrophilicity (ω) A measure of the stabilization in energy when the system acquires an additional electronic charge

Predicting Sites of Electrophilic and Nucleophilic Attack

The distribution of the HOMO and LUMO provides specific information about the reactive sites within the molecule. The HOMO is typically localized on the electron-rich parts of the molecule, indicating the likely sites for electrophilic attack. In contrast, the LUMO is found in electron-deficient regions, which are the probable sites for nucleophilic attack. For this compound, the analysis of the FMOs helps to pinpoint the specific atoms on the pyridinone ring and the substituents that are most likely to participate in chemical reactions.

Reaction Mechanism Elucidation via Computational Modeling

No information available.

Transition State Analysis for Key Transformations

No information available.

Energy Profiles of Synthetic Pathways

No information available.

Solvation Effects and Molecular Dynamics Simulations

No information available.

4 Bromo 3 Fluoro 1 Methylpyridin 2 1h One As a Key Synthetic Intermediate

Applications in the Construction of Complex Heterocyclic Systems

The presence of two distinct halogen atoms on the pyridinone ring of 4-bromo-3-fluoro-1-methylpyridin-2(1H)-one provides a powerful platform for the sequential and regioselective synthesis of complex heterocyclic systems. The differential reactivity of the C-Br and C-F bonds allows for a variety of cross-coupling and nucleophilic substitution reactions to be performed in a controlled manner.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are readily employed to functionalize the C4-position by replacing the bromine atom. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl groups, thereby constructing intricate molecular architectures. For instance, the Suzuki coupling of a related bromopyridinone with various boronic acids can lead to the formation of biaryl structures, which are common motifs in medicinally relevant compounds.

Following the functionalization at the C4-position, the less reactive C-F bond at the C3-position can be targeted under more forcing conditions or with specific nucleophiles. This sequential approach is crucial for the controlled assembly of highly substituted pyridinone derivatives. The pyridinone core itself can also participate in cycloaddition reactions, further expanding the possibilities for generating novel fused heterocyclic systems.

A summary of potential synthetic transformations for constructing complex heterocyclic systems from this compound is presented below:

Reaction TypePositionReagents and ConditionsResulting Structure
Suzuki CouplingC4 (Br)Aryl/heteroaryl boronic acids, Pd catalyst, base4-Aryl/heteroaryl-3-fluoro-1-methylpyridin-2(1H)-one
Sonogashira CouplingC4 (Br)Terminal alkynes, Pd/Cu catalyst, base4-Alkynyl-3-fluoro-1-methylpyridin-2(1H)-one
Stille CouplingC4 (Br)Organostannanes, Pd catalyst4-Alkyl/aryl-3-fluoro-1-methylpyridin-2(1H)-one
Nucleophilic Aromatic SubstitutionC3 (F)Various nucleophiles (e.g., amines, alkoxides), strong base4-Bromo-3-(substituted)-1-methylpyridin-2(1H)-one
Cycloaddition ReactionsPyridinone RingDienes/dienophilesFused heterocyclic systems

Role as a Building Block for Scaffold Hopping and Bioisosteric Replacements

In medicinal chemistry, scaffold hopping and bioisosteric replacement are key strategies for the optimization of lead compounds to improve their pharmacological profiles. This compound serves as a valuable building block in this context, offering a rigid and functionalizable scaffold that can mimic or replace other cyclic structures.

The pyridinone moiety itself is recognized as a bioisostere for various functional groups, including amides and phenols, due to its ability to act as both a hydrogen bond donor and acceptor. frontiersin.org The specific substitution pattern of this compound allows for the precise orientation of substituents in three-dimensional space, enabling the design of molecules that can effectively interact with biological targets.

By strategically modifying the C3 and C4 positions, chemists can generate a library of analogues with diverse steric and electronic properties. This allows for a systematic exploration of the structure-activity relationship (SAR) and the identification of compounds with improved properties. For example, replacing a phenyl ring in a known bioactive molecule with the 4-substituted-3-fluoropyridinone scaffold can lead to novel intellectual property and potentially enhanced efficacy or reduced off-target effects.

Original Scaffold/FragmentBioisosteric ReplacementKey Features
Substituted Benzene Ring4-Aryl-3-fluoropyridinoneMimics spatial arrangement of substituents, introduces polar interactions.
CarboxamidePyridinone coreProvides similar hydrogen bonding capabilities with improved metabolic stability.
Bicyclic HeterocycleFused heterocycles derived from the pyridinoneOffers novel core structures with different physicochemical properties.

Strategies for Diversity-Oriented Synthesis Utilizing the Halogen Functionalities

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological space. The orthogonal reactivity of the halogen atoms in this compound makes it an ideal starting point for DOS strategies.

A divergent synthetic approach can be envisioned where the C4-bromo and C3-fluoro positions are sequentially or selectively functionalized with a variety of building blocks. For instance, a library of compounds can be generated by first performing a palladium-catalyzed coupling at the C4-position with a set of diverse boronic acids. The resulting intermediates can then be subjected to nucleophilic substitution at the C3-position with a range of different nucleophiles. This two-step process can rapidly generate a large number of structurally distinct molecules from a single starting material.

Furthermore, the pyridinone ring can be used as a template to introduce complexity in a spatially defined manner. The combination of different coupling partners and nucleophiles allows for the systematic variation of substituents around the core, leading to a comprehensive exploration of the chemical space surrounding this privileged scaffold.

Precursor for Advanced Materials and Functional Molecules

The unique electronic properties of the pyridinone ring, combined with the ability to introduce various functional groups through its halogen substituents, make this compound a promising precursor for the development of advanced materials and functional molecules.

The pyridinone moiety can be incorporated into larger conjugated systems to create organic electronic materials with tailored optical and electronic properties. For example, polymers containing pyridinone units have been investigated for their potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the halogen atoms allows for post-polymerization modification, enabling the fine-tuning of the material's properties.

Additionally, the ability to introduce specific functional groups can be exploited to create sensors or molecular probes. The pyridinone core can act as a signaling unit, with its fluorescence or electrochemical properties being modulated by the binding of a target analyte to a receptor group attached at the C3 or C4 position.

Design and Synthesis of Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. This compound can serve as a precursor for the synthesis of labeled analogues for such mechanistic studies.

For instance, the bromine atom at the C4-position can be replaced with a radioactive isotope of bromine (e.g., ⁷⁶Br or ⁷⁷Br) or a stable isotope of carbon (¹³C) via an appropriate organometallic intermediate. Similarly, the fluorine atom at the C3-position could potentially be replaced with a radioactive fluorine isotope (¹⁸F), a widely used positron emission tomography (PET) tracer, although this would require specific activation.

Deuterium or tritium labeling can also be achieved through various methods, such as catalytic hydrogen isotope exchange reactions. researchgate.netacs.org These labeled compounds can then be used to track the molecule's journey through a chemical reaction or a biological system, providing valuable insights into the underlying processes. For example, a ¹⁴C-labeled version could be used in absorption, distribution, metabolism, and excretion (ADME) studies to determine the compound's pharmacokinetic profile.

IsotopeLabeling PositionPotential Application
¹³C or ¹⁴CC4Mechanistic studies of reactions, ADME studies
²H (Deuterium)Various positionsMechanistic elucidation, altering metabolic stability
³H (Tritium)Various positionsReceptor binding assays, metabolic studies
¹⁸FC3Positron Emission Tomography (PET) imaging
⁷⁶Br/⁷⁷BrC4Radiotracer studies

Future Directions and Emerging Research Avenues for 4 Bromo 3 Fluoro 1 Methylpyridin 2 1h One Research

Development of Novel and Sustainable Synthetic Methodologies

Key areas of development include:

Catalytic C-H Functionalization: Direct, late-stage functionalization of the pyridinone core could provide more efficient routes to derivatives, avoiding the need for pre-functionalized starting materials.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields, offering a more energy-efficient alternative to conventional heating. researchgate.net

Biocatalysis: Employing enzymes for specific transformations could offer unparalleled selectivity under mild, environmentally benign conditions.

Table 1: Comparison of Synthetic Methodologies

Methodology Potential Advantages Research Focus
Conventional Synthesis Well-established procedures -
Microwave-Assisted Faster reaction times, higher yields researchgate.net Optimization of reaction conditions
Optimized Catalysis Higher overall yield, avoidance of toxic catalysts rsc.org Development of novel catalyst systems
Flow Chemistry Enhanced safety, scalability, and control rsc.org Integration with automated platforms
Biocatalysis High selectivity, green reaction conditions Enzyme screening and engineering

Exploration of Unprecedented Chemical Transformations

The unique electronic properties of the 4-bromo-3-fluoro-1-methylpyridin-2(1H)-one ring, stemming from the interplay of the halogen substituents, the carbonyl group, and the nitrogen heteroatom, make it a candidate for novel chemical reactions. Future research will likely explore its reactivity in ways that have not yet been systematically studied.

Potential avenues for exploration include:

Divergent Functionalization: Utilizing the bromo and fluoro substituents for divergent reaction pathways, allowing for the selective synthesis of a wide array of derivatives from a single starting material. rsc.org

Cycloaddition Reactions: Investigating its potential as a dienophile or heterodienophile in Diels-Alder and other cycloaddition reactions to construct complex polycyclic systems. uncw.edu

Pyridyne Intermediates: Exploring the generation of pyridyne intermediates from the dihalogenated scaffold, which could enable the synthesis of highly substituted pyridine (B92270) derivatives that are otherwise difficult to access. nih.gov

Photochemical and Electrochemical Reactions: Harnessing light or electricity to drive unique transformations could unlock new reactivity patterns not achievable through thermal methods. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers numerous advantages over traditional batch processing, including superior control over reaction parameters, enhanced safety, and improved scalability. nih.govresearchgate.net The integration of flow synthesis with automated platforms represents a paradigm shift in chemical manufacturing.

For this compound, this integration will enable:

Rapid Reaction Optimization: Automated systems, potentially guided by machine learning algorithms, can rapidly screen a wide range of reaction conditions (temperature, pressure, stoichiometry) to identify optimal synthetic protocols. nih.govsoci.org

On-Demand Manufacturing: The ability to produce specific quantities of the compound or its derivatives as needed, reducing waste and storage requirements.

Telescoped Synthesis: Combining multiple synthetic steps into a single, continuous flow process without isolating intermediates, which significantly improves efficiency. researchgate.net

Safe Handling of Hazardous Intermediates: Flow reactors are well-suited for reactions involving unstable or hazardous intermediates, as these species are generated and consumed in small volumes within a contained system. rsc.orgresearchgate.net

Advanced Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced, non-invasive analytical techniques that allow for real-time monitoring of reactions are becoming indispensable tools for chemists. mt.com

Future research will leverage techniques such as:

In Situ Spectroscopy: The use of Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to monitor the concentration of reactants, intermediates, and products in real-time. mt.comspectroscopyonline.com This provides invaluable data for kinetic modeling and mechanism elucidation.

Process Analytical Technology (PAT): Integrating these in situ monitoring tools into flow chemistry setups to enable real-time feedback and control, ensuring consistent product quality and process robustness. researchgate.net

Time-Resolved Crystallography: For solid-state reactions, techniques like synchrotron X-ray diffraction can provide unprecedented insights into reaction pathways and the formation of crystalline intermediates. birmingham.ac.uk

These methods will allow researchers to move beyond traditional offline analysis (e.g., TLC, GC, LC), providing a dynamic and comprehensive picture of the chemical transformations as they occur. spectroscopyonline.com

Theoretical Insights into Complex Reactivity and Selectivity

Computational chemistry provides a powerful lens through which to understand and predict chemical behavior. Quantum chemical calculations, such as Density Functional Theory (DFT), can offer deep insights into the electronic structure, reaction mechanisms, and selectivity of complex molecules like this compound.

Future theoretical studies are expected to focus on:

Modeling Reaction Pathways: Predicting the regioselectivity of nucleophilic or electrophilic attack on the pyridone ring, which can be ambiguous due to its ambident nature. acs.org

Understanding Substituent Effects: Elucidating how the bromo and fluoro substituents influence the distortion of aryne intermediates and govern the regioselectivity of subsequent additions. nih.gov

Predicting Spectroscopic Properties: Aiding in the interpretation of complex spectroscopic data obtained from in situ monitoring experiments.

Rational Catalyst Design: Computationally screening potential catalysts for specific transformations, accelerating the discovery of new and more efficient synthetic methods. acs.org

By combining experimental results with high-level theoretical calculations, a more complete and predictive understanding of the compound's reactivity can be achieved.

Application in the Design of Novel Synthetic Reagents and Catalysts

Beyond its role as a synthetic intermediate, this compound possesses structural features that make it an attractive scaffold for the development of new chemical tools. The strategic placement of halogens and the pyridinone core could be exploited in the design of novel reagents and catalysts.

Emerging research avenues include:

Chiral Ligand Synthesis: Using the pyridinone as a core structure for the synthesis of new classes of chiral ligands for asymmetric catalysis, similar to how pyridine-oxazoline (PyOX) ligands are used. rsc.org

Organocatalysis: Investigating the potential of derivatives to act as organocatalysts, for example, in hydrogen bonding or halogen bonding-mediated transformations.

Fluorinated Building Blocks: Utilizing the compound as a synthon for the introduction of fluorinated pyridinone moieties into larger, more complex molecules, which is of significant interest in medicinal chemistry and materials science. researchgate.net

Precursors to Organometallic Reagents: Transformation of the bromo-substituted position into an organometallic species could generate novel reagents with unique reactivity profiles for cross-coupling and other reactions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-3-fluoro-1-methylpyridin-2(1H)-one, and how are intermediates characterized?

  • Methodological Answer : The synthesis typically involves halogenation and alkylation steps. For example, bromination at the 4-position and fluorination at the 3-position of the pyridinone core can be achieved using reagents like N-bromosuccinimide (NBS) and Selectfluor® under controlled temperatures (0–25°C). Methylation at the 1-position is often performed with iodomethane in the presence of a base like K₂CO₃. Intermediates are characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity, alongside IR spectroscopy to verify functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹). Purification is typically done via column chromatography using silica gel and ethyl acetate/hexane mixtures .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H-NMR identifies methyl groups (δ ~3.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm). 19F^{19}F-NMR confirms fluorine substitution (δ ~-110 to -120 ppm for aromatic F).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion ([M+H]⁺) and isotopic patterns (Br/F contributions).
  • IR Spectroscopy : Validates the lactam carbonyl stretch (~1650–1700 cm⁻¹) and C–Br/F vibrations.
  • Elemental Analysis : Ensures stoichiometric consistency .

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during halogenation.
  • Catalyst Selection : Lewis acids like FeCl₃ enhance electrophilic substitution in fluorination.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Inert Atmosphere : Use of N₂/Ar prevents oxidation of sensitive intermediates .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing halogenated pyridinones?

  • Methodological Answer :

  • 2D NMR Techniques : COSY and HSQC resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings.
  • Isotopic Labeling : 15N^{15}N-labeling aids in distinguishing nitrogen environments in the pyridinone ring.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, which are cross-validated with experimental data .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • DFT Calculations : Assess electronic effects (e.g., Fukui indices) to identify nucleophilic/electrophilic sites.
  • Molecular Docking : Simulate interactions with catalytic systems (e.g., Pd(PPh₃)₄ in Suzuki coupling) to predict regioselectivity.
  • Solvent Modeling : COSMO-RS evaluates solvent effects on reaction barriers .

Q. How does the fluorine substituent influence biological activity compared to other halogens in pyridinone derivatives?

  • Methodological Answer :

  • Comparative Bioassays : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to Cl/Br.
  • SAR Studies : Replace F with Cl/Br in analogues and test against targets (e.g., kinases, viral proteases).
  • Crystallography : X-ray structures (refined via SHELXL ) reveal fluorine’s role in hydrogen-bonding networks .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., CHCl₃/hexane) to induce slow crystallization.
  • Twinned Data : SHELXD resolves twinning via dual-space algorithms.
  • Thermal Motion : Low-temperature (100 K) data collection minimizes disorder .

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